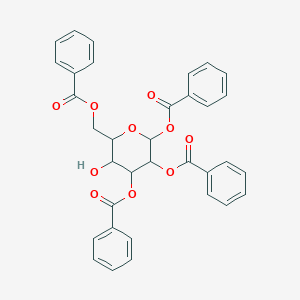

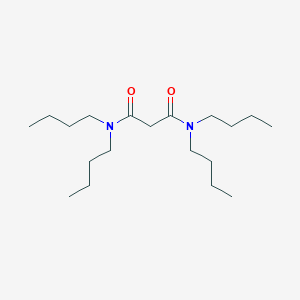

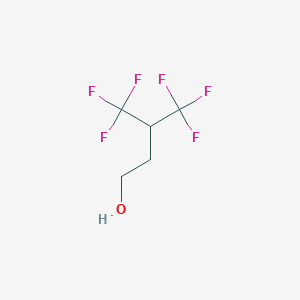

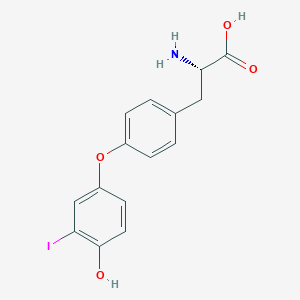

(4,5,6-Tribenzoyloxy-3-hydroxyoxan-2-yl)methyl benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a category of organic compounds known for their complex synthesis and multifaceted properties. While the direct analysis of "(4,5,6-Tribenzoyloxy-3-hydroxyoxan-2-yl)methyl benzoate" is not available, related studies on similar compounds provide valuable information on synthesis methods, structural analysis, and properties.

Synthesis Analysis

Synthesis of related compounds involves multi-step chemical processes, including the use of key intermediates and various chemical reactions to achieve the desired molecular structure. For instance, the synthesis of trihydroxyphenylpropenes from vanillin and 3,5-dimethoxytoluene showcases the complexity of synthesizing multi-functionalized organic compounds (Hill, Macaulay, & MacLachlan, 1987).

Molecular Structure Analysis

The molecular structure of compounds similar to the one of interest is often determined using techniques such as X-ray crystallography. This allows for the detailed visualization of the molecular geometry and the confirmation of synthesized structures, providing insights into the arrangement of atoms within the compound.

Chemical Reactions and Properties

Chemical properties of related compounds are influenced by their functional groups and molecular structure. For example, studies on the photophysical properties of methyl hydroxy benzoate derivatives reveal how substituents affect the compounds' luminescence and quantum yields, indicating the complex interplay between structure and chemical behavior (Kim et al., 2021).

Scientific Research Applications

Synthesis of Trihydroxyphenylpropene Derivatives

The synthesis of various trihydroxyphenylpropene derivatives involves key intermediates like methyl 2,3,5-tribenzyloxybenzoate, highlighting the importance of benzoate derivatives in chemical synthesis processes (Hill et al., 1987).

Chromatographic Chiral Resolution

Cellulose tribenzoate derivatives, including modifications on phenyl groups, demonstrate chiral recognition abilities as stationary phases for high-performance liquid chromatography, indicating their utility in chromatographic separation techniques (Okamoto et al., 1987).

Environmental and Photostability Studies

Photolysis of Herbicides

Studies on tribenuron-methyl, a sulfonylurea herbicide, involve understanding its photolysis on various surfaces like glass, soil, and plant surfaces. This sheds light on the environmental behavior of benzoate derivatives (Bhattacharjeel & Dureja, 2002).

Supramolecular Chemistry and Host-Guest Systems

Hexasulfanyl Analogues of Cyclotriveratrylene

The synthesis of hexasulfanyl analogues of cyclotriveratrylene, involving steps from methyl 3,4-di(hydroxy)benzoate, highlights the role of benzoate derivatives in the formation of supramolecular cavitand hosts, which are significant in host-guest chemistry (Little et al., 2014).

Synthesis of Radiotracers for Medical Imaging

Synthesis of CK1 Inhibitors as PET Radiotracers

The synthesis of carbon-11-labeled casein kinase 1 (CK1) inhibitors, involving benzoate derivatives, for potential use as PET radiotracers in Alzheimer's disease imaging highlights the significance of benzoate derivatives in the development of diagnostic agents (Gao et al., 2018).

properties

IUPAC Name |

(4,5,6-tribenzoyloxy-3-hydroxyoxan-2-yl)methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28O10/c35-27-26(21-40-30(36)22-13-5-1-6-14-22)41-34(44-33(39)25-19-11-4-12-20-25)29(43-32(38)24-17-9-3-10-18-24)28(27)42-31(37)23-15-7-2-8-16-23/h1-20,26-29,34-35H,21H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBHLAWIOLBRAAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Glucopyranose 1,2,3,6-Tetrabenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-N-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methyl]-3-phenylpropanamide](/img/structure/B31861.png)

![(11beta,17alpha)-17-[(Ethoxycarbonyl)oxy]-11-hydroxy-3-oxo-androsta-1,4-diene-17-carboxylic](/img/structure/B31889.png)